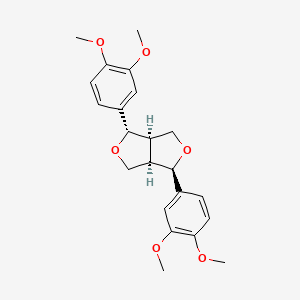
(+)-Epieudesmin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Epieudesmin is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its unique stereochemistry and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Epieudesmin typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method includes the use of oxidative enzymes such as peroxidases or laccases, which facilitate the dimerization of the phenylpropanoid units under mild conditions. The reaction is usually carried out in an aqueous or organic solvent system, with the pH and temperature optimized to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and sustainability, as they utilize renewable resources and produce fewer by-products compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(+)-Epieudesmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxidized lignans, dihydro derivatives, and substituted lignans with diverse functional groups, which can further enhance the biological activity and solubility of the compound.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents.
Medicine: (+)-Epieudesmin has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry: The compound’s antioxidant properties make it useful in the formulation of cosmetics and food preservatives.
作用機序
The mechanism of action of (+)-Epieudesmin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators further contributes to its therapeutic potential.
類似化合物との比較
(+)-Epieudesmin can be compared with other lignans such as:
Podophyllotoxin: Known for its potent anticancer activity, but with higher toxicity.
Matairesinol: Exhibits antioxidant and estrogenic activities, but with different stereochemistry.
Secoisolariciresinol: Found in flaxseed, known for its cardiovascular benefits.
The uniqueness of this compound lies in its specific stereochemistry and the balance of its biological activities, making it a versatile compound for various applications.
特性
CAS番号 |
60102-89-8 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
(3R,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1 |
InChIキー |
PEUUVVGQIVMSAW-WWLNLUSPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


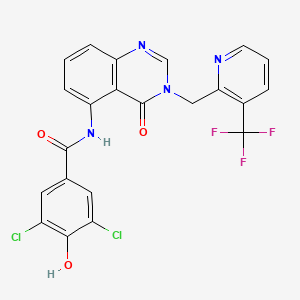
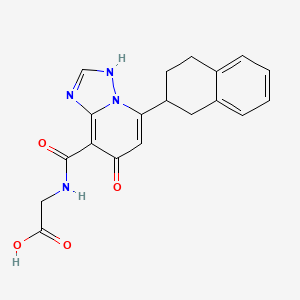

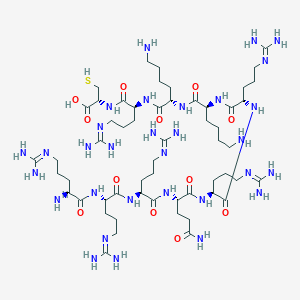
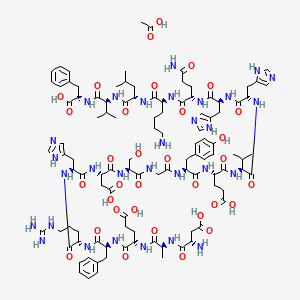


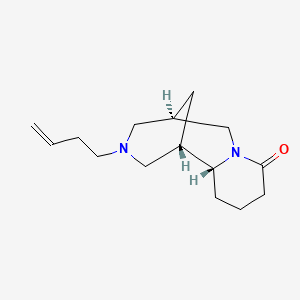
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)


![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)


